

An In-depth Technical Guide to the Chemical Composition and Structure of Quinhydrone

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Compound of Interest

Compound Name: Quinhydrone

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Introduction

Quinhydrone is a fascinating molecular complex that has intrigued chemists for over a century. It is a charge-transfer complex formed from the 1:1 association of p-benzoquinone and hydroquinone.[1][2] This dark green, crystalline solid with a metallic luster serves as a classic example of non-covalent interactions, specifically hydrogen bonding and π - π stacking, which dictate its unique structure and properties.[3] Its electrochemical behavior has historically been exploited in the construction of the **quinhydrone** electrode for pH measurements.[2] In recent years, the fundamental principles underlying its formation and stability continue to be of interest in supramolecular chemistry and materials science, with potential applications in areas such as organic electronics and drug delivery. This guide provides a comprehensive technical overview of the chemical composition, structure, and key experimental protocols related to **quinhydrone**.

Chemical Composition and Structure

Quinhydrone is not a distinct chemical compound in the traditional sense, but rather a molecular complex, or cocrystal, with the molecular formula $C_{12}H_{10}O_4$. [4] It is formed through the co-crystallization of equimolar amounts of hydroquinone, an electron-donating molecule, and p-benzoquinone, an electron-accepting molecule.

The stability of the **quinhydrone** complex arises from a combination of intermolecular forces. Hydrogen bonds form between the hydroxyl groups of hydroquinone and the carbonyl groups of p-benzoquinone. Additionally, charge-transfer interactions occur between the electron-rich aromatic ring of hydroquinone (the donor) and the electron-deficient ring of p-benzoquinone (the acceptor). This charge-transfer phenomenon involves the partial transfer of electron density from the Highest Occupied Molecular Orbital (HOMO) of hydroquinone to the Lowest Unoccupied Molecular Orbital (LUMO) of p-benzoquinone, resulting in the characteristic dark color of the complex.

Crystallographic Data

The precise arrangement of the hydroquinone and p-benzoquinone molecules in the solid state has been elucidated by X-ray crystallography. The molecules are arranged in alternating stacks, with the aromatic rings parallel to each other, facilitating the π - π interactions crucial for the charge-transfer process.

Table 1: Key Crystallographic Parameters for **Quinhydrone**

| Parameter | Value |
|----------------|--------------------|
| Crystal System | Monoclinic |
| Space Group | P2 ₁ /c |
| a (Å) | 7.73 |
| b (Å) | 6.02 |
| c (Å) | 11.75 |
| β (°) | 108.5 |
| Z | 2 |

Note: The crystallographic data presented here is a representative example. Minor variations may exist in the literature.

Table 2: Selected Bond Lengths and Angles in **Quinhydrone**

| Bond | Length (Å) | Angle | Degrees (°) |
|---------------------------------|------------|-----------------------------------|-------------|
| C=O (Benzoquinone) | 1.23 | O-C-C (Benzoquinone) | 121.5 |
| C-C (Benzoquinone ring avg.) | 1.47 | C-C-C (Benzoquinone ring avg.) | 119.9 |
| C-O (Hydroquinone) | 1.37 | C-C-O (Hydroquinone) | 118.5 |
| C-C (Hydroquinone ring avg.) | 1.39 | C-C-C (Hydroquinone ring avg.) | 120.0 |
| O-H...O (Hydrogen Bond) | 2.72 | | |

Note: These are averaged or representative values. Specific bond lengths and angles can be found in detailed crystallographic reports.

Experimental Protocols

Synthesis of Quinhydrone

The preparation of **quinhydrone** is a straightforward process that can be readily performed in a laboratory setting.

Materials:

- Hydroquinone
- p-Benzoquinone
- Ethanol (or a suitable solvent)
- Beakers
- Stirring rod
- Filtration apparatus (e.g., Büchner funnel and flask)

- Ice bath

Procedure:

- Prepare separate saturated solutions of hydroquinone and p-benzoquinone in ethanol at room temperature.
- Mix the two solutions in equimolar amounts.
- Stir the mixture gently. The formation of a dark green precipitate of **quinhydrone** should be observed almost immediately.
- To maximize precipitation, cool the mixture in an ice bath for approximately 30 minutes.
- Collect the crystalline product by vacuum filtration.
- Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.
- Dry the crystals in a desiccator.

Characterization Techniques

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of **quinhydrone**.

Methodology:

- **Crystal Growth:** Grow a single crystal of **quinhydrone** suitable for diffraction, typically by slow evaporation of a saturated solution.
- **Data Collection:** Mount the crystal on a goniometer and expose it to a monochromatic X-ray beam. The diffracted X-rays are recorded by a detector as the crystal is rotated.
- **Structure Solution and Refinement:** The diffraction pattern is used to calculate an electron density map of the crystal. From this map, the positions of the individual atoms can be determined and refined to generate a precise molecular model.

Infrared (IR) Spectroscopy: IR spectroscopy is a valuable tool for confirming the presence of the key functional groups and intermolecular interactions in **quinhydrone**.

Table 3: Characteristic IR Absorption Bands of **Quinhydrone**

| Wavenumber (cm ⁻¹) | Assignment |
|--------------------------------|----------------------------------|
| ~3250 (broad) | O-H stretching (hydrogen-bonded) |
| ~1630 (strong) | C=O stretching (benzoquinone) |
| ~1590, ~1490 | C=C aromatic ring stretching |
| ~1200 | C-O stretching (hydroquinone) |

Note: Peak positions can vary slightly depending on the sampling method (e.g., KBr pellet, Nujol mull).

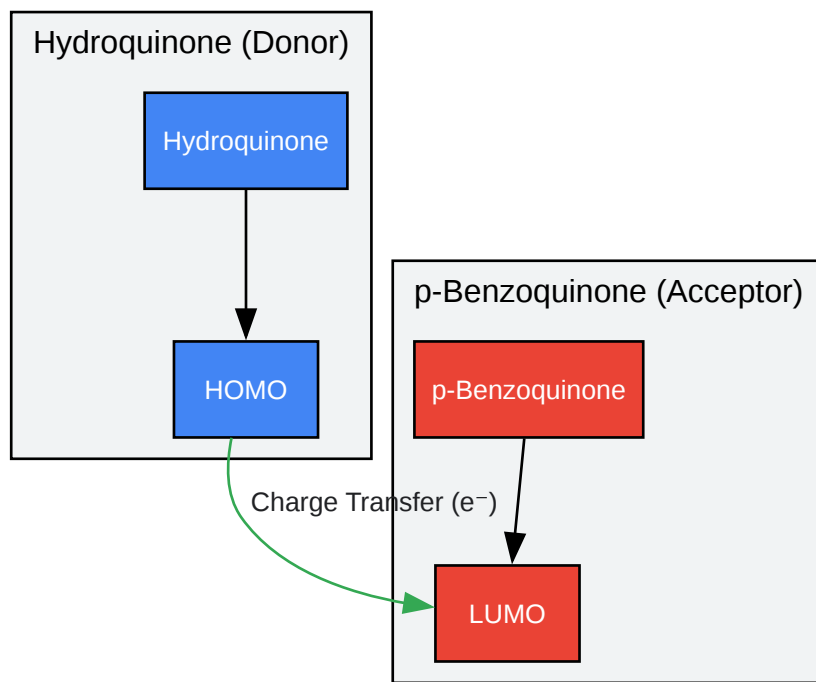
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to characterize **quinhydrone** in solution, although the complex may partially dissociate. The spectra will show signals corresponding to both the hydroquinone and p-benzoquinone moieties.

Table 4: Representative ¹H and ¹³C NMR Chemical Shifts for **Quinhydrone** (in DMSO-d₆)

| Nucleus | Chemical Shift (ppm) | Assignment |
|-----------------|----------------------|----------------------------|
| ¹ H | ~9.1 | -OH (Hydroquinone) |
| ¹ H | ~6.7 | Aromatic CH (Hydroquinone) |
| ¹ H | ~6.8 | Aromatic CH (Benzoquinone) |
| ¹³ C | ~187 | C=O (Benzoquinone) |
| ¹³ C | ~149 | C-OH (Hydroquinone) |
| ¹³ C | ~137 | CH (Benzoquinone) |
| ¹³ C | ~116 | CH (Hydroquinone) |

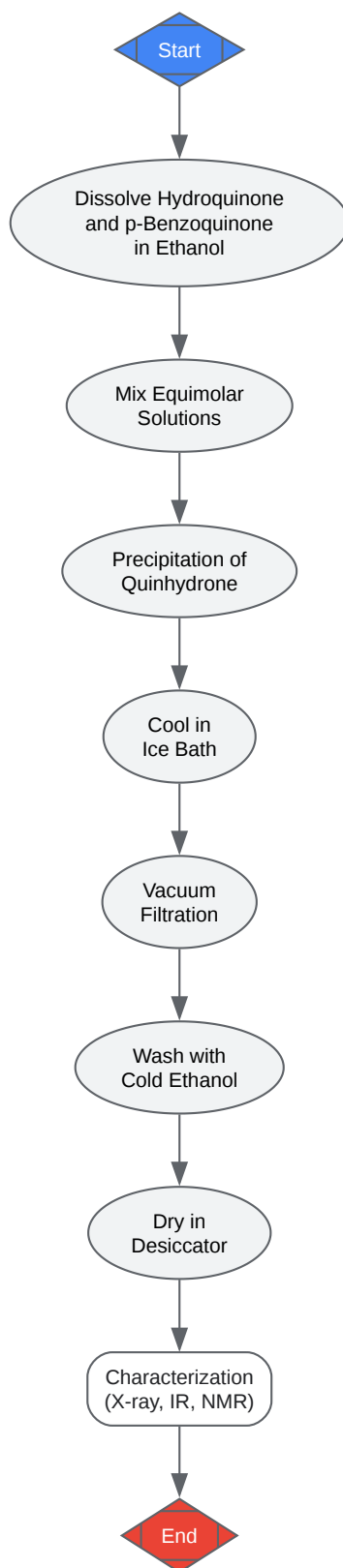
Note: Chemical shifts are approximate and can be influenced by solvent and concentration.

Visualizations



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Charge-Transfer Interaction in **Quinhydrone**



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Experimental Workflow for **Quinhydrone** Synthesis

Conclusion

Quinhydrone remains a cornerstone in the study of intermolecular interactions and charge-transfer phenomena. Its well-defined 1:1 stoichiometry and the interplay of hydrogen bonding and π - π stacking provide a valuable model system for researchers in physical organic chemistry, materials science, and drug development. The experimental protocols for its synthesis and characterization are robust and accessible, allowing for further investigation into its properties and potential applications. A thorough understanding of its chemical composition and structure is paramount for harnessing its unique characteristics in the design of novel functional materials and systems.

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